1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, utilizing readily available starting materials and optimizing reaction conditions for higher yields and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, alcohols, ketones, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its structural features allow it to interact with various cellular components, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
- 1-Ethyl-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Comparison: 1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it exhibits a different reactivity profile and potential therapeutic applications. The presence of the hydroxyl group at the 5-position and the carboxylic acid group at the 4-position contribute to its unique interactions with biological targets and its versatility in chemical synthesis .
Properties
Molecular Formula |
C6H8N2O3 |
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Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-ethyl-3-oxo-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c1-2-8-5(9)4(3-7-8)6(10)11/h3,7H,2H2,1H3,(H,10,11) |
InChI Key |
XIXHKPZOZPNOGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CN1)C(=O)O |
Origin of Product |
United States |
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